molecular formula C22H23N5O3S B2773895 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 941968-40-7

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2773895
CAS No.: 941968-40-7
M. Wt: 437.52
InChI Key: SOXMQJGIBBHXDS-UHFFFAOYSA-N
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Description

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a thiazole ring, and a phenylurea moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-30-19-10-6-5-9-18(19)26-11-13-27(14-12-26)20(28)17-15-31-22(24-17)25-21(29)23-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXMQJGIBBHXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with thiazole-2-carbonyl chloride under controlled conditions to form the intermediate 4-(2-methoxyphenyl)piperazine-1-carbonyl thiazole. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Piperazine SNArK₂CO₃, DMF, 80°C, 12h75–85%
CarbonylationTriphosgene, DCM, 0°C → RT90%
Thiazole CyclizationThiourea + α-bromoketone, EtOH, reflux65–70%

Urea Linkage Formation

The phenylurea group is introduced via reaction of an isocyanate or carbamate with an amine:

  • Route A : 2-Aminothiazole intermediates react with phenyl isocyanate in anhydrous THF, catalyzed by triethylamine .

  • Route B : Carbonyldiimidazole (CDI)-mediated coupling of amines with phenylurea precursors .

Comparative Analysis:

MethodReagentsTemperatureYieldByproducts
APhNCO, TEA, THF25°C, 6h78%Symmetrical ureas
BCDI, DMF, 60°C60°C, 4h85%Imidazole derivatives

Side Reactions and Mitigation Strategies

  • Piperazine Over-Alkylation :
    Excess alkylating agents lead to N,N-dialkylated piperazines. Controlled stoichiometry (1:1 ratio) and low temperatures (0–5°C) minimize this .

  • Thiazole Oxidation :
    Thiazole sulfurs are prone to oxidation. Reactions are conducted under inert atmospheres (N₂/Ar) with antioxidants like BHT .

  • Urea Hydrolysis :
    The urea bond hydrolyzes under acidic/basic conditions. Stability is enhanced using electron-withdrawing substituents on the phenyl ring .

Post-Synthetic Modifications

  • Piperazine N-Functionalization :

    • Alkylation with methyl iodide or aryl halides under phase-transfer catalysis (e.g., TBAB) .

    • Acylation using acetyl chloride in pyridine .

  • Thiazole C5 Modification :
    Electrophilic aromatic substitution (e.g., nitration, bromination) directed by the electron-rich thiazole ring .

Stability and Degradation Pathways

  • Thermal Degradation :
    Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via urea bond cleavage .

  • Photodegradation :
    UV exposure (254 nm) induces piperazine ring opening, forming quinone-imine intermediates .

Catalytic and Solvent Effects

  • Palladium-Catalyzed Coupling :
    Suzuki-Miyaura cross-coupling introduces aryl groups to the thiazole C5 position (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) .

  • Solvent Optimization :

    • DMF enhances SNAr kinetics for piperazine synthesis .

    • EtOH/water mixtures improve thiazole cyclization yields .

Spectroscopic Characterization

  • 1H NMR :

    • Piperazine CH₂ protons: δ 2.95–3.17 ppm (multiplet) .

    • Thiazole C2-H: δ 7.45–7.60 ppm (singlet) .

  • IR :

    • Urea C=O stretch: 1640–1680 cm⁻¹ .

    • Thiazole C=N: 1520–1560 cm⁻¹ .

Scientific Research Applications

The compound features a complex structure that includes a piperazine moiety, a thiazole ring, and a phenylurea component, which are known to contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Piperazine Derivatives

A series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain modifications to the piperazine structure enhanced anticancer activity, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Neuropharmacology

The compound has also been studied for its potential effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These receptors are implicated in mood regulation and are targets for antidepressant medications.

Research Findings

In vitro studies have shown that similar compounds can bind with high affinity to these serotonin receptors, suggesting potential applications in treating mood disorders. The modulation of these receptors may lead to improved therapeutic strategies for conditions such as depression and anxiety .

Synthesis of Functional Materials

The unique structural features of this compound allow it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and material science.

Example Application

Research has demonstrated that incorporating this compound into polymer matrices enhances the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea stands out due to its unique combination of structural features, including the piperazine, thiazole, and phenylurea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O3S, with a molecular weight of approximately 437.5 g/mol. The compound features a thiazole ring, a piperazine moiety, and a phenylurea structure, which contribute to its unique biological properties.

Property Value
Molecular FormulaC22H23N5O3S
Molecular Weight437.5 g/mol
LogP2.92228
PSA (Polar Surface Area)85.25 Ų

The primary mechanism of action for this compound involves the modulation of monoamine neurotransmitters. It has been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine, thereby enhancing their signaling in the synaptic cleft. This action is crucial for regulating mood, appetite, and sleep patterns .

Target Receptors

The compound acts primarily on serotonin receptors, particularly the 5-HT7 receptor, where it exhibits potent antagonistic activity (Ki = 2.6 nM). This receptor is implicated in various neurological processes, including mood regulation and cognitive function .

Biological Activity and Pharmacological Effects

Research indicates that this compound has several notable biological activities:

  • Antidepressant-like Effects : Due to its action on serotonin pathways, this compound shows promise as an antidepressant agent in animal models.
  • Anxiolytic Properties : It has been observed to reduce anxiety-like behaviors in preclinical studies.
  • Antitumor Activity : Initial studies suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of this compound significantly reduced depressive-like behaviors in rodent models compared to control groups .
  • Anxiolytic Study : In another investigation, the compound was shown to decrease anxiety-related behaviors in mice subjected to stress tests, indicating its potential as an anxiolytic agent .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and analytical methods for preparing and characterizing 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea? A: The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by piperazine coupling and urea linkage. Key steps include:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperazine Coupling: Amide bond formation between the thiazole intermediate and 2-methoxyphenylpiperazine using coupling agents like HATU or DCC .
  • Urea Linkage: Reaction of an isocyanate intermediate with aniline derivatives under anhydrous conditions .
    Analytical Methods:
  • Purity: HPLC with UV detection (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation: ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight validation .

Advanced Synthesis Challenges

Q: What are the critical bottlenecks in optimizing the synthesis of this compound, such as regioselectivity or low yields? A: Challenges include:

  • Regioselectivity in Thiazole Formation: Competing pathways may yield undesired isomers. Use of sterically hindered bases (e.g., DBU) or low-temperature conditions (-20°C) can improve selectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required due to polar byproducts. Recrystallization from ethanol/water mixtures enhances purity .
  • Scale-Up Issues: Solvent choice (e.g., DMF vs. dichloromethane) impacts reaction efficiency. Microwave-assisted synthesis may reduce reaction times .

Basic Structural Analysis

Q: How is the crystal structure and conformational flexibility of this compound determined? A:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between urea NH and thiazole sulfur stabilizes the structure .
  • Spectroscopic Analysis: IR spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups. 2D NMR (COSY, HSQC) maps proton-proton correlations .

Pharmacological Activity Screening

Q: What methodologies are used for preliminary evaluation of its biological activity? A:

  • In Vitro Assays: Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Molecular Docking: AutoDock Vina predicts binding modes to targets like tubulin or DNA topoisomerase II .

Advanced Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for this compound? A:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity to purified proteins (e.g., EGFR) .
  • Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment .
  • Metabolic Profiling: LC-MS/MS tracks metabolite changes in treated cells .

Data Contradiction Analysis

Q: How should conflicting bioactivity data across studies be addressed? A:

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Orthogonal Assays: Confirm results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Batch Variability: Compare synthetic batches via HPLC and NMR to rule out impurities .

Stability and Degradation Studies

Q: What protocols assess the compound’s stability under physiological conditions? A:

  • Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS for degradation products .
  • Photostability: Use ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Structure-Activity Relationship (SAR) Design

Q: How are SAR studies designed to optimize bioactivity? A:

  • Scaffold Modification: Replace the thiazole ring with oxadiazole or triazole (e.g., ) .
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylurea moiety to enhance target affinity .
  • Computational Modeling: QSAR models (e.g., CoMFA) predict activity based on steric/electronic parameters .

Preliminary Toxicity Profiling

Q: What in vitro and in silico methods evaluate early-stage toxicity? A:

  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition: Patch-clamp assays screen for cardiac toxicity risks .
  • Proteomics: Identify off-target effects via thermal shift assays .

Advanced Computational Modeling

Q: How do molecular dynamics (MD) simulations enhance understanding of target interactions? A:

  • Binding Free Energy Calculations: MM-GBSA quantifies contributions from hydrophobic/electrostatic interactions (e.g., Desmond or GROMACS) .
  • Conformational Sampling: Replica-exchange MD explores low-energy states of the ligand-receptor complex .
  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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